(S)-2-Amino-2-(m-tolyl)ethanol hydrochloride
Overview
Description
(S)-2-Amino-2-(m-tolyl)ethanol hydrochloride is a chiral compound with significant applications in various fields of chemistry and biology. It is a white crystalline powder that is soluble in water and commonly used as an intermediate in the synthesis of pharmaceuticals and other organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(m-tolyl)ethanol hydrochloride typically involves the reduction of the corresponding ketone, (S)-2-Amino-2-(m-tolyl)acetone, using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is carried out in an appropriate solvent, such as ethanol or tetrahydrofuran, under controlled temperature conditions to ensure the desired stereochemistry is maintained.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as catalytic hydrogenation. This process uses a metal catalyst, such as palladium on carbon, to reduce the ketone in the presence of hydrogen gas. The reaction is conducted in a high-pressure reactor to achieve efficient conversion and high yield.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-2-(m-tolyl)ethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Further reduction can lead to the formation of the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Thionyl chloride in dichloromethane.
Major Products
Oxidation: (S)-2-Amino-2-(m-tolyl)acetone.
Reduction: (S)-2-Amino-2-(m-tolyl)ethane.
Substitution: (S)-2-Amino-2-(m-tolyl)ethyl chloride.
Scientific Research Applications
(S)-2-Amino-2-(m-tolyl)ethanol hydrochloride is used in various scientific research applications, including:
Chemistry: As a chiral building block in the synthesis of complex organic molecules.
Biology: In the study of enzyme mechanisms and protein-ligand interactions.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds, particularly those with chiral centers.
Industry: In the production of fine chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of (S)-2-Amino-2-(m-tolyl)ethanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of enzymes, influencing their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and the compound’s role in the reaction or process.
Comparison with Similar Compounds
Similar Compounds
- ®-2-Amino-2-(m-tolyl)ethanol hydrochloride
- (S)-2-Amino-2-(p-tolyl)ethanol hydrochloride
- (S)-2-Amino-2-(o-tolyl)ethanol hydrochloride
Uniqueness
(S)-2-Amino-2-(m-tolyl)ethanol hydrochloride is unique due to its specific stereochemistry, which imparts distinct properties and reactivity compared to its isomers. This makes it particularly valuable in asymmetric synthesis and chiral resolution processes.
Properties
IUPAC Name |
(2S)-2-amino-2-(3-methylphenyl)ethanol;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO.ClH/c1-7-3-2-4-8(5-7)9(10)6-11;/h2-5,9,11H,6,10H2,1H3;1H/t9-;/m1./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHNWJJLKSBXLRI-SBSPUUFOSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(CO)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)[C@@H](CO)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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